Trimethylstannane

Description

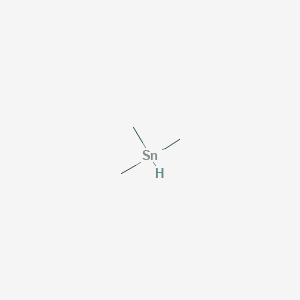

Trimethylstannane (Me₃Sn–R, where R is an organic substituent) is an organotin compound widely used in organic synthesis, polymer chemistry, and materials science. Its structure consists of a tin atom bonded to three methyl groups and a variable substituent (e.g., aryl, heteroaryl, or alkynyl groups). This compound is a critical reagent in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic frameworks, such as conjugated polymers and small-molecule semiconductors .

Propriétés

IUPAC Name |

trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Sn.H/h3*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHQRARQNZOXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SnH](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-73-8, 17272-57-0 | |

| Record name | Trimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylstannane can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solvent. The reaction proceeds as follows:

SnCl4+3CH3MgCl→(CH3)3SnCl+MgCl2

The resulting trimethylstannyl chloride is then reduced with lithium aluminum hydride (LiAlH₄) to produce this compound:

(CH3)3SnCl+LiAlH4→(CH3)3SnH+LiCl+AlH3

Industrial Production Methods: In industrial settings, this compound is often produced through the direct reaction of tin with methyl iodide (CH₃I) in the presence of a catalyst. This method is preferred due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylstannane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form trimethyltin oxide ((CH₃)₃Sn₂O).

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: this compound can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often used.

Major Products:

Oxidation: Trimethyltin oxide ((CH₃)₃Sn₂O)

Reduction: Various lower oxidation state tin compounds

Substitution: Trimethylstannyl halides ((CH₃)₃SnX, where X is a halogen)

Applications De Recherche Scientifique

Trimethylstannane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: this compound derivatives are used in the study of biological systems and as probes in biochemical assays.

Medicine: Organotin compounds, including this compound, are investigated for their potential use in pharmaceuticals and as antifungal agents.

Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.

Mécanisme D'action

The mechanism of action of trimethylstannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in. For example, in biological systems, this compound can interact with cellular components, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Organotin Compounds

Trimethylstannane is part of a broader class of organotin reagents. Below, we compare its properties and performance with structurally analogous compounds.

Structural and Electronic Differences

Reactivity in Cross-Coupling Reactions

This compound outperforms bulkier analogs in kinetically driven reactions due to its smaller size and stronger nucleophilicity:

- In Pd-catalyzed P–C coupling, this compound derivatives (e.g., thiophen-2-yl) achieved 70% yield , while benzo[b]thiophen-2-yl analogs yielded only 40–50% under identical conditions .

- Steric effects dominate: Larger substituents (e.g., phenylethynyl) hinder transmetallation, reducing efficiency .

Role in Radiolabeling and Imaging

This compound serves as a precursor for radiotracers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.